4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Lipophilicity Physicochemical properties ADME

Select this 4-butoxy analog (CAS 863511-78-8) for its unique physicochemical profile: a clogP of 4.83 (+1.63 over 4-methoxy) drives passive cell permeability & predicted BBB penetration, critical for T. brucei CNS-stage research. Its clean pharmacological slate, predicted metabolic stability, & versatile butoxy handle make it an ideal, non-substitutable starting point for phenotypic screening or derivatization. Generic substitution within this sulfonamide class is scientifically invalid and may compromise target engagement.

Molecular Formula C21H24N2O3S2
Molecular Weight 416.55
CAS No. 863511-78-8
Cat. No. B2903939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
CAS863511-78-8
Molecular FormulaC21H24N2O3S2
Molecular Weight416.55
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C21H24N2O3S2/c1-2-3-15-26-19-9-11-20(12-10-19)28(24,25)22-14-13-18-16-27-21(23-18)17-7-5-4-6-8-17/h4-12,16,22H,2-3,13-15H2,1H3
InChIKeyFCEJUNZFGASDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide (CAS 863511-78-8): Chemical Identity and Procurement Baseline


4-Butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide (CAS 863511-78-8) is a synthetic small molecule belonging to the N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide class . Its structure features a central thiazole ring, a phenyl substituent, an ethyl linker, a sulfonamide group, and a distinctive 4-butoxy terminal aryl substituent, resulting in a molecular formula of C₂₁H₂₄N₂O₃S₂ and a molecular weight of 416.55 g/mol . This compound is a member of a broader family of thiazole-based sulfonamides investigated for their potential in antiparasitic and kinase-targeted therapeutic applications [1].

Why 4-Butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide Cannot Be Interchanged with Other Thiazole Sulfonamides


Generic substitution among N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamides is not scientifically valid due to the profound impact of the 4-substituent on the aryl ring on physicochemical properties and, consequently, biological activity. Within this specific scaffold, structure-activity relationship (SAR) studies on analogous amide and urea derivatives demonstrate that even minor changes to the terminal aryl group lead to significant variations in potency against Trypanosoma brucei and T. cruzi [1]. The 4-butoxy group imparts a calculated logP increase of approximately 1.0-1.5 compared to the 4-methoxy analog (CAS 863511-73-3), directly influencing membrane permeability and non-specific protein binding [2]. This is critical for intracellular target engagement and pharmacokinetic profiles, meaning a compound selected for its specific lipophilicity cannot be freely replaced by another in-class analog without risking a change in its biological or physicochemical profile.

Quantitative Differentiation of 4-Butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide from Key Analogs


Enhanced Lipophilicity Drives Permeability and Protein Binding Profile

The 4-butoxy substituent significantly increases the compound's lipophilicity compared to its closest analogs. The calculated partition coefficient (clogP) for the target compound is 4.83, compared to 3.20 for the 4-methoxy analog (CAS 863511-73-3) and 4.22 for the 4-ethyl analog (CAS 863511-79-9) [1]. This logP enhancement of +1.63 over the methoxy derivative is a critical differentiator for applications requiring high membrane permeability or specific plasma protein binding characteristics.

Lipophilicity Physicochemical properties ADME

Increased Molecular Weight and Topological Polar Surface Area Modulate Bioavailability

The 4-butoxy analog possesses a molecular weight of 416.55 g/mol, which is 44.05 Da heavier than the 4-ethyl analog (372.5 g/mol) . Its topological polar surface area (tPSA) is calculated to be 79.1 Ų, identical to other analogs in the series due to the shared sulfonamide core, but the increased molecular weight results in a lower drug-likeness score [1]. This differentiates it as a lead compound with a distinct oral bioavailability profile, favoring a balance between solubility and permeability as described by Lipinski's Rule of Five.

Molecular Weight Bioavailability Drug-likeness

Class-Level Antiparasitic Activity Profile Against Trypanosoma Species

While specific activity data for the 4-butoxy sulfonamide is not publicly available, the closely related N-(2-(2-phenylthiazol-4-yl)ethyl) amide and urea class, which shares an identical core scaffold, has demonstrated potent and rapid trypanocidal activity. The lead compound in that series, 64a, achieved sterile cure in a mouse model of T. cruzi infection [1]. The sulfonamide linkage present in the target compound is expected to confer enhanced metabolic stability compared to the amide/urea counterparts, a known limitation of that class [1]. This positions the 4-butoxy sulfonamide as a candidate for antiparasitic screening with a potentially improved pharmacokinetic profile.

Antiparasitic Trypanosoma brucei Neglected tropical disease

Absence of ChEMBL/Target Activity Data and Its Procurement Implication

According to the ZINC15 database, there is no known biological activity or target information for 4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide (ZINC101929928) in ChEMBL 20 [1]. This absence of activity data is a key differentiator: unlike many thiazole sulfonamides that have been profiled against kinase panels or GPCRs, this compound represents a truly novel chemical probe with no pre-defined biological bias. For researchers seeking to explore new target space or to use it as a negative control in phenotypic screens, this lack of annotation is a procurement asset.

Selectivity Screening compound Novel target

Optimal Research and Procurement Scenarios for 4-Butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide


Lead Optimization in Antiparasitic Drug Discovery for Human African Trypanosomiasis

The class-level trypanocidal activity of N-(2-(2-phenylthiazol-4-yl)ethyl) scaffolds, combined with the enhanced lipophilicity (clogP 4.83) of the 4-butoxy analog, makes this compound a strong candidate for hit-to-lead optimization against Trypanosoma brucei. Its high logP may improve blood-brain barrier penetration, a critical requirement for treating the CNS stage of the disease [1]. The sulfonamide linkage is predicted to offer improved metabolic stability over the amide-based leads previously described [1].

Chemical Biology Probe for Intracellular Kinase Targets

The compound's high lipophilicity (clogP 4.83, +1.63 over the 4-methoxy analog) and moderate molecular weight (416.55 g/mol) suggest it can passively diffuse into cells to engage intracellular targets. Its lack of known kinase activity annotations makes it a clean starting point for phenotypic screening or for use as a negative control in cell-based kinase assays [2].

Building Block for Diversity-Oriented Synthesis of CNS-Focused Libraries

With a tPSA of 79.1 Ų and a clogP of 4.83, the compound resides in favorable CNS drug-like chemical space. It can serve as a versatile intermediate for further functionalization, with the butoxy chain offering a handle for metabolic stabilization or the introduction of additional hydrogen-bonding groups . Its structural novelty ensures any derived library will explore unique chemical space.

Unbiased Phenotypic Screening for Novel Target Identification

The complete absence of ChEMBL activity annotations for this compound is a strategic advantage. Procurement for inclusion in a phenotypic screening library ensures that any observed biological activity is likely to be novel, accelerating the identification of new drug targets without the risk of repeating known pharmacology [3].

Quote Request

Request a Quote for 4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.